molecular formula C9H14Cl4N2O2 B13755594 2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide CAS No. 5342-90-5

2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide

Cat. No.: B13755594
CAS No.: 5342-90-5
M. Wt: 324.0 g/mol
InChI Key: OMSDDUZIPIHGHV-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide is a complex organic compound characterized by the presence of multiple chlorine atoms and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide typically involves the reaction of 2,3-dichloro-2-methylpropanoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,3-Dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-N-methylaniline hydrochloride: Shares structural similarities but differs in functional groups and overall reactivity.

    2,3-Dichloro-2-methylbutane: Similar in terms of chlorine substitution but lacks the amide functionality.

Uniqueness

The uniqueness of 2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide lies in its combination of multiple chlorine atoms and amide groups, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

CAS No.

5342-90-5

Molecular Formula

C9H14Cl4N2O2

Molecular Weight

324.0 g/mol

IUPAC Name

2,3-dichloro-N-[[(2,3-dichloro-2-methylpropanoyl)amino]methyl]-2-methylpropanamide

InChI

InChI=1S/C9H14Cl4N2O2/c1-8(12,3-10)6(16)14-5-15-7(17)9(2,13)4-11/h3-5H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

OMSDDUZIPIHGHV-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(C(=O)NCNC(=O)C(C)(CCl)Cl)Cl

Origin of Product

United States

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